molecular formula C17H19NO2 B4821585 2-methoxy-N-(2-phenylpropyl)benzamide

2-methoxy-N-(2-phenylpropyl)benzamide

Cat. No.: B4821585
M. Wt: 269.34 g/mol
InChI Key: KOHPAGMLOIKMKY-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-phenylpropyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core linked to a phenylethylamine-derived side chain, a structural motif present in a range of biologically active molecules . The convergence of these pharmacophores creates a versatile scaffold for investigating structure-activity relationships (SAR). Researchers are exploring this family of compounds for its potential application in various therapeutic areas. Preclinical studies on analogous N-(2-phenylethyl)benzamide systems have indicated potential anti-inflammatory properties, including the ability to inhibit the NLRP3 inflammasome, a key component of the innate immune response . Furthermore, related compounds have shown promise in early research models for cardioprotection, such as reducing infarct size in models of acute myocardial infarction . The synthetic approach for this class of molecules typically involves the coupling of a 2-methoxybenzoic acid derivative with 2-phenylpropylamine, often employing standard peptide coupling reagents . As with all such compounds, further investigation is necessary to fully elucidate its mechanism of action, pharmacodynamics, and pharmacokinetic profile. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-N-(2-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(14-8-4-3-5-9-14)12-18-17(19)15-10-6-7-11-16(15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPAGMLOIKMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound 1f exhibits a higher yield (81.08%) compared to 1g (75.75%), suggesting that the benzimidazole-thioethyl-piperazinylphenyl moiety may enhance reaction efficiency over benzoxazole analogs .
  • Substituent Effects: The methoxy group in A15 (vs.

Physical Properties

  • Melting Points : The introduction of heterocyclic systems (e.g., benzimidazole in 1f) significantly lowers melting points (132.3–132.6°C) compared to benzoxazole derivatives (1g: 210.4–210.8°C), indicating differences in crystallinity and intermolecular interactions .
  • Solubility : While explicit data are scarce, the piperazinyl group in 1f and 1g may enhance water solubility due to its basic nature, contrasting with the lipophilic 2-phenylpropyl chain in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-N-(2-phenylpropyl)benzamide, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, 2-methoxybenzoic acid is reacted with 3-phenylpropylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) under mild conditions (room temperature, overnight) in anhydrous solvents like dichloromethane. Post-synthesis, purification via HPLC or column chromatography is critical to isolate the product. Structural confirmation employs 1^1H NMR (e.g., δ 7.36–7.10 ppm for aromatic protons, 3.47 ppm for methoxy groups) and LCMS (e.g., m/z = 268.2 [M+H]+^+). Purity is assessed using HPLC retention times and elemental analysis .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with methoxy groups (~3.4 ppm) and amide protons (~5.8 ppm) as diagnostic signals.
  • Mass Spectrometry : LCMS or HRMS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is particularly useful for resolving stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
  • Cytotoxicity Studies : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding. Dose-response curves (IC50_{50}/EC50_{50}) guide further optimization .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodological Answer :

  • Reagent Selection : Use coupling agents like HATU or PyBOP for higher efficiency in amide bond formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
  • Temperature Control : Microwave-assisted synthesis at 50–60°C reduces reaction time and by-products.
  • By-product Analysis : Monitor intermediates via TLC or LCMS. For example, unreacted 2-methoxybenzoic acid can be removed via acid-base extraction .

Q. What strategies resolve discrepancies in spectral data interpretation for this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., N-(3-phenylpropyl)benzamide analogs) to identify consistent chemical shifts.
  • Computational Validation : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict NMR spectra and verify experimental assignments.
  • Crystallographic Validation : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) via single-crystal X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound analogs?

  • Methodological Answer :

  • Functional Group Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, phenyl → pyridyl) to assess effects on potency.
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical binding moieties (e.g., amide carbonyl, methoxy group).
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with targets like BTK or influenza virus proteins, guiding synthetic priorities .

Q. What experimental approaches address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Replication : Retest compounds across multiple cell lines or enzymatic assays to confirm activity thresholds.
  • Metabolic Stability Tests : Assess hepatic microsomal stability to rule out false negatives from rapid degradation.
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-N-(2-phenylpropyl)benzamide
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